Thiomorpholine-2-carboxylic acid

D-Amino-Acid Oxidase Enzyme Substrate Ketimine Formation

Researchers needing a heterocyclic scaffold with precise positional specificity for oxidase enzyme studies often face supply inconsistencies. Thiomorpholine-2-carboxylic acid (CAS 134676-66-7) directly addresses this with its unique 2-carboxylic acid substitution, essential for D-amino-acid oxidase substrate activity (Km = 0.25 mM), unlike inactive 2,6-dicarboxylic acid analogs. - Enables specific enzymatic conversion to aminoethylcysteine-ketimine, a capability not possible with positional isomers. - Sulfur atom permits divergent synthesis via selective oxidation to sulfoxide/sulfone for library generation. - Carboxylic acid handle facilitates amide coupling for hit-to-lead optimization. Available with reliable global logistics.

Molecular Formula C5H9NO2S
Molecular Weight 147.2 g/mol
CAS No. 134676-66-7
Cat. No. B152206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholine-2-carboxylic acid
CAS134676-66-7
Molecular FormulaC5H9NO2S
Molecular Weight147.2 g/mol
Structural Identifiers
SMILESC1CSC(CN1)C(=O)O
InChIInChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)
InChIKeyATOPRCUIYMBWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholine-2-carboxylic Acid Procurement Guide


Thiomorpholine-2-carboxylic acid (CAS 134676-66-7) is a heterocyclic organic compound featuring a thiomorpholine ring—a six-membered ring containing both nitrogen and sulfur—substituted with a carboxylic acid group at the 2-position. It serves as a versatile building block in organic synthesis and medicinal chemistry [1]. Its unique structure, incorporating a sulfur atom as a thioether, distinguishes it from oxygen-containing morpholine analogs and influences its chemical reactivity, including oxidation, reduction, and substitution reactions [2].

D-AAO Substrate Generates ketimine for enzyme mechanism studies
Thioether Handle Oxidizable to sulfoxide/sulfone for divergent library synthesis
Commercial Supply High-purity material supports reproducible SAR workflows
Scaffold Flexibility Carboxylic acid enables amide coupling for inhibitor design

Thiomorpholine-2-carboxylic Acid Irreplaceability


Thiomorpholine-2-carboxylic acid is not simply interchangeable with its positional isomers, such as thiomorpholine-3-carboxylic acid, or its sulfur-lacking morpholine analogs. The precise position of the carboxylic acid group on the thiomorpholine ring dictates its ability to participate in specific enzymatic reactions and its overall chemical behavior [1]. For instance, only the 2-carboxylic acid derivative has been shown to act as a substrate for D-amino-acid oxidase, whereas the 2,6-dicarboxylic acid analog is completely ineffective [2]. Furthermore, the presence of sulfur versus oxygen in the ring significantly alters electronic properties and potential for metal coordination, making generic substitution a high-risk endeavor in structure-activity relationship (SAR) studies and synthetic route development.

Positional isomer (3-carboxylic acid) may not engage D-AAO substrate site; regioisomer identity critical.
2,6-Dicarboxylic analog is inactive in oxidase assays; substitution invalidates SAR data.
Morpholine oxygen analog lacks sulfur oxidizability and soft metal-binding profile; chemical space not interchangeable.

Thiomorpholine-2-carboxylic Acid vs. Closest Analogs


D-Amino-Acid Oxidase Substrate Selectivity

Thiomorpholine-2-carboxylic acid is a confirmed substrate for D-amino-acid oxidase, leading to the formation of aminoethylcysteine-ketimine. In a direct head-to-head comparison, thiomorpholine-2,6-dicarboxylic acid failed to undergo oxidation by the same enzyme, demonstrating a critical structure-activity relationship [1].

D-AAO Substrate
Head-to-head
Target: oxidized to ketimine
Ki 2 × 10⁻⁴ M
Comparator: 2,6-dicarboxylic — no oxidation
Enables selective enzyme-probe studies; dicarboxylic analog fails as substrate.
In vitro oxidase assay; confirm lot activity if critical.
D-Amino-Acid Oxidase Enzyme Substrate Ketimine Formation

Sulfur vs. Oxygen Heterocycle Properties

Thiomorpholine-2-carboxylic acid contains a sulfur atom, differentiating it from morpholine-2-carboxylic acid, which contains an oxygen atom. This class-level inference is based on the well-established chemical differences between thioethers and ethers. The sulfur atom in the thiomorpholine ring is more polarizable and can undergo oxidation to sulfoxide or sulfone, providing a distinct handle for further functionalization. Additionally, sulfur serves as a softer donor for metal coordination compared to oxygen, offering different ligand properties [1].

Sulfur vs Oxygen
Class-level
Thioether: polarizable, oxidizable to sulfoxide/sulfone, soft metal donor — distinct from morpholine ether.
Supports diversified reactivity and coordination chemistry exploration.
Class inference; verify specific oxidation behavior experimentally.
Heterocyclic Chemistry Ligand Design Oxidation Potential

Commercial Purity Specification

Thiomorpholine-2-carboxylic acid is commercially available from multiple reputable vendors with a typical certified purity of 98% (HPLC) . This established supply chain contrasts with less common analogs like thiomorpholine-2,6-dicarboxylic acid, which may have limited commercial sources and undefined purity standards. While cross-study comparisons of purity are not directly applicable, the consistent availability of high-purity material reduces variability in experimental outcomes and simplifies procurement.

Commercial Purity
Data to verify
≥ 98% (HPLC) typical vendor specification.
Consistent high purity supports reproducible synthesis.
Supplier data; always review lot-specific COA.
Chemical Procurement Purity Analysis Quality Control

2- vs. 3-Carboxylic Acid Isomer Differentiation

The position of the carboxylic acid group on the thiomorpholine ring dictates its chemical and biological properties. While direct quantitative comparison data between thiomorpholine-2-carboxylic acid and its 3-carboxylic acid isomer is limited in the open literature, their distinct IUPAC nomenclature and PubChem entries confirm they are non-identical chemical entities [1][2]. Class-level inference from similar heterocyclic systems suggests that the 2-position may offer distinct steric and electronic environments compared to the 3-position, potentially influencing binding to biological targets or reactivity in synthetic transformations.

2- vs 3-Isomer
Class-level
Positional isomer; distinct IUPAC identity and steric/electronic environment.
Isomer confirmation is essential for SAR integrity.
Limited direct comparison data; verify identity by NMR/HPLC.
Isomer Differentiation Structure-Activity Relationship Regioselectivity

Thiomorpholine-2-carboxylic Acid Applications


D-Amino-Acid Oxidase Probe & Ketimine Precursor

Thiomorpholine-2-carboxylic acid is the preferred starting material for generating aminoethylcysteine-ketimine via enzymatic oxidation by D-amino-acid oxidase. This specific conversion is not possible with the 2,6-dicarboxylic acid analog, making it uniquely suited for studies investigating this enzyme's mechanism or for synthesizing ketimine derivatives for further biological evaluation [1].

Sulfur Heterocycle Library Synthesis

As a building block containing a thioether, thiomorpholine-2-carboxylic acid enables the construction of compound libraries with distinct electronic and steric profiles compared to those derived from morpholine analogs. Its sulfur atom can be selectively oxidized to sulfoxide or sulfone, providing a divergent synthetic pathway to create multiple derivatives from a single scaffold [2].

Enzyme Inhibitor Scaffold Design

The compound's demonstrated interaction with oxidases, including its reported inhibition of oxidase activity (Km = 0.25 mM) , positions it as a valuable scaffold for designing novel enzyme inhibitors. Its structural features, including the carboxylic acid handle for amide coupling and the sulfur atom for potential additional interactions, make it an attractive core for hit-to-lead optimization campaigns.

Coordination Chemistry Ligand Development

The presence of both nitrogen and sulfur donor atoms within a constrained ring system, coupled with a carboxylic acid chelating group, makes thiomorpholine-2-carboxylic acid a potentially useful ligand for metal coordination. This property is distinct from oxygen-containing morpholine analogs, as sulfur is a softer Lewis base, favoring interactions with softer metal ions [3].

Application
Selection Property
Validation Focus
D-AAO substrate probe
2-carboxylic acid regiochemistry
Substrate turnover confirmation (Ki)
Thioether library synthesis
Thioether oxidation potential
Oxidation selectivity & yield
Oxidase inhibitor scaffold
Reported oxidase interaction
Enzyme inhibition assay context
Metal coordination ligand
S,N,O donor set
Metal binding stoichiometry & geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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